molecular formula C9H10BrClO B2712250 1-(2-Bromoethyl)-4-chloro-2-methoxybenzene CAS No. 2168160-29-8

1-(2-Bromoethyl)-4-chloro-2-methoxybenzene

Cat. No. B2712250
CAS RN: 2168160-29-8
M. Wt: 249.53
InChI Key: GOPCSQZXNLSSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-4-chloro-2-methoxybenzene, also known as Bromochloromethoxybenzene, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a halogenated derivative of benzene, with a molecular formula of C9H9BrClO.

Scientific Research Applications

Chemoselective Cobalt-catalyzed Carbonylation

The cobalt-catalyzed methoxycarbonylation process, applied to polysubstituted bromo, fluoro, and chloro, fluorobenzenes, demonstrates the chemoselectivity of cobalt catalysts in synthesizing various fluorobenzoic acid derivatives. This method utilizes available raw materials to achieve good yields, indicating its potential for efficient and selective organic synthesis applications (Boyarskiy et al., 2010).

Degradation in Chlorinated Seawater Pools

Research on the reactivity of oxybenzone in chlorinated seawater pools reveals how brominated disinfection byproducts form through reactions with chlorine and bromine. This study highlights the environmental impact and transformation pathways of aromatic compounds in water treatment processes, which could relate to the behavior of similar bromoethyl-methoxybenzenes in similar contexts (Manasfi et al., 2015).

Electrochemical Reduction Insights

The electrochemical reduction of methoxychlor at carbon and silver cathodes provides insights into the reductive dechlorination of chlorinated aromatic ethers. This study contributes to the understanding of electrochemical pathways for environmental remediation of halogenated organic pollutants (McGuire & Peters, 2016).

Hydrodeoxygenation of Anisole

Investigations into the catalytic conversion of anisole over a bifunctional Pt/HBeta catalyst demonstrate the potential for transforming methoxybenzenes into gasoline-range molecules. This research provides a foundation for converting biomass-derived compounds into valuable chemical feedstocks (Zhu et al., 2011).

Annulated Dialkoxybenzenes in Redox Flow Batteries

The development of annulated dialkoxybenzenes for use as catholyte materials in non-aqueous redox flow batteries addresses the need for high chemical stability and efficiency in energy storage technologies. This application signifies the role of methoxy-substituted aromatic compounds in advancing sustainable energy solutions (Zhang et al., 2017).

properties

IUPAC Name

1-(2-bromoethyl)-4-chloro-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPCSQZXNLSSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2168160-29-8
Record name 1-(2-bromoethyl)-4-chloro-2-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.